molecular formula C16H11N5 B018849 1,1,-Di(phthalazine-yl)amine CAS No. 103429-70-5

1,1,-Di(phthalazine-yl)amine

Cat. No.: B018849
CAS No.: 103429-70-5
M. Wt: 273.29 g/mol
InChI Key: RTPSCFGUJOWKJW-UHFFFAOYSA-N
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Description

N-(Phthalazin-1-yl)phthalazin-1-amine is a compound belonging to the phthalazine family. Phthalazines are heterocyclic compounds containing nitrogen atoms in their ring structure. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phthalazin-1-yl)phthalazin-1-amine typically involves the reaction of phthalazine derivatives with appropriate amines. One common method involves the use of phthalazin-1(2H)-one as a starting material, which undergoes bromination followed by nucleophilic substitution with an amine to yield the desired product .

Industrial Production Methods

Industrial production of N-(Phthalazin-1-yl)phthalazin-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(Phthalazin-1-yl)phthalazin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of substituted phthalazines .

Scientific Research Applications

Comparison with Similar Compounds

N-(Phthalazin-1-yl)phthalazin-1-amine can be compared with other phthalazine derivatives, such as:

The uniqueness of N-(Phthalazin-1-yl)phthalazin-1-amine lies in its specific structure, which allows it to interact with molecular targets in a distinct manner, leading to its potential therapeutic applications.

Properties

IUPAC Name

N-phthalazin-1-ylphthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5/c1-3-7-13-11(5-1)9-17-20-15(13)19-16-14-8-4-2-6-12(14)10-18-21-16/h1-10H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPSCFGUJOWKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NC3=NN=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544789
Record name N-(Phthalazin-1-yl)phthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103429-70-5
Record name N-(Phthalazin-1-yl)phthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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